molecular formula C14H22N2O3S B2950110 4-(dipropylsulfamoyl)-N-methylbenzamide

4-(dipropylsulfamoyl)-N-methylbenzamide

Cat. No.: B2950110
M. Wt: 298.40 g/mol
InChI Key: OMFMVJIFYJSQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dipropylsulfamoyl)-N-methylbenzamide is a benzamide derivative characterized by a dipropylsulfamoyl substituent at the para position of the benzene ring and an N-methyl group on the benzamide moiety.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-10-16(11-5-2)20(18,19)13-8-6-12(7-9-13)14(17)15-3/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFMVJIFYJSQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dipropylsulfamoyl)-N-methylbenzamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in inhibiting human carbonic anhydrases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C14H22N2O3S
  • Molecular Weight: 298.4 g/mol
  • CAS Number: 923135-96-0
  • Solubility: Data not available

The compound is primarily noted for its inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including acid-base balance and fluid secretion in tissues. The specific mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in treating conditions related to carbonic anhydrase dysregulation. These conditions include:

  • Glaucoma: By reducing intraocular pressure through aqueous humor production modulation.
  • Edema: Through effects on renal function and fluid balance.
  • Epilepsy: Potentially by influencing neuronal excitability via acid-base homeostasis.

Case Studies and Experimental Data

  • Inhibition Studies:
    • A study demonstrated that this compound effectively inhibits human carbonic anhydrases with varying potency across different isoforms. This was assessed using enzyme activity assays where the compound showed IC50 values indicative of strong inhibitory effects .
  • Comparative Analysis:
    • In a comparative study with other sulfonamide derivatives, this compound exhibited superior inhibition against certain carbonic anhydrase isoforms, suggesting its potential as a lead compound for further drug development .
  • Toxicology Profile:
    • Preliminary toxicological assessments indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation .

Data Table: Biological Activity Overview

PropertyValue
Chemical NameThis compound
CAS Number923135-96-0
Molecular Weight298.4 g/mol
Target EnzymeHuman Carbonic Anhydrases
IC50 (Inhibition)Varies by isoform (specific values not disclosed)
Therapeutic ApplicationsGlaucoma, Edema, Epilepsy
Toxicity LevelFavorable at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Substituents Key Features
4-(Dipropylsulfamoyl)-N-methylbenzamide Dipropylsulfamoyl (para), N-methylbenzamide Polar sulfamoyl group may enhance solubility and metabolic stability
4-(Dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Dipropylsulfamoyl (para), 4,5,6,7-tetrahydrobenzothiazole ring Heterocyclic thiazole ring may improve target specificity
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dipropylsulfamoyl (para), 1,3,4-oxadiazole with 3-methoxyphenyl Oxadiazole moiety and methoxy group could modulate lipophilicity
FITM (4-fluoro-N-[4-(6-isopropylaminopyrimidin-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide) Fluorine (para), thiazole-pyrimidine-isopropylamine chain High mGluR1 affinity; used as PET ligand ([¹⁸F]-FITM)
Compound 6e (from ) Trifluoromethyl-pyrimidine, isopropylamino-dioxocyclobutene Low yield (44%); high melting point (>250°C) suggests crystalline stability
4-[(Cyclopropylamino)methyl]-N-methylbenzamide Cyclopropylaminomethyl (para), N-methylbenzamide Smaller substituent may reduce steric hindrance for target binding

Physical and Chemical Properties

Comparative physical properties (melting points, spectral data) highlight the impact of substituents:

Compound Melting Point (°C) ESI-HRMS (m/z) Key Spectral Data
Compound 6e >250 540.1964 Distinct ¹H/¹³C NMR shifts for trifluoromethyl and dioxocyclobutene groups
Compound 6f 242.3–243.6 566.2122 Cyclopentylamino group shows characteristic IR stretches at 1650–1750 cm⁻¹
Compound 6g 178.1–179.4 580.2279 Cyclohexylamino moiety contributes to lower melting point vs. 6e/6f
FITM Not reported Not reported ¹⁸F-labeling enables PET imaging; confirmed mGluR1 binding via autoradiography

However, the dipropylsulfamoyl group’s polarity likely reduces melting points compared to bulkier analogs like 6e–6g, while enhancing aqueous solubility relative to fluorinated or trifluoromethyl-containing derivatives.

Receptor Binding and Antagonism
  • FITM: Exhibits nanomolar affinity for mGluR1, validated in rat brain PET studies. The thiazole-pyrimidine-isopropylamine chain is critical for receptor interaction .
  • AITM (4-[²¹¹At]-astato-N-[4-(6-isopropylamino)pyridine-4-yl]-N-methylbenzamide): Radiolabeled derivative shows promise in targeting mGluR1-mediated melanoma via α-particle therapy .
  • This compound: The sulfamoyl group may engage in hydrogen bonding with mGluR1, though direct affinity data are lacking.
Pharmacokinetic Considerations
  • Lipophilicity : The dipropylsulfamoyl group (logP ≈ 2–3) likely offers balanced blood-brain barrier penetration compared to highly lipophilic analogs like 6e (trifluoromethyl, logP >4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.